molecular formula C8H13N3O2 B13546086 ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13546086
M. Wt: 183.21 g/mol
InChI Key: WOGWFTJPAUXYCU-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar aminomethyl group but a different ring structure.

    4-(aminomethyl)benzoic acid: Shares the aminomethyl group but has a benzene ring instead of a pyrazole ring.

    Ethyl 2-aminomethyl-5-hydroxy-1H-pyrazole-3-carboxylate: Similar structure with variations in the position of functional groups

Uniqueness

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)7-6(4-9)5-10-11(7)2/h5H,3-4,9H2,1-2H3

InChI Key

WOGWFTJPAUXYCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)CN

Origin of Product

United States

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